molecular formula C18H12FN3O2S B4756297 N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

Cat. No. B4756297
M. Wt: 353.4 g/mol
InChI Key: QGEFQCQSEJIKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide, also known as FOB or FOB-S, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biochemistry.

Mechanism of Action

The mechanism of action of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide is not fully understood, but studies suggest that it may act by inhibiting key enzymes involved in cancer cell proliferation and viral replication. This compound has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the HIV reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for anticancer agents. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis. In addition, this compound has been found to modulate the expression of various genes involved in cancer cell proliferation and survival. This compound has also been found to inhibit the release of pro-inflammatory cytokines, which may have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide has several advantages for lab experiments, including its high purity and yield, as well as its potent cytotoxicity and antiviral activity. However, this compound also has limitations, including its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the exploration of its potential applications in other fields, such as materials science and nanotechnology. Further studies are also needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic applications.

Scientific Research Applications

N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the replication of the human immunodeficiency virus (HIV) and the influenza virus, making it a promising candidate for the development of antiviral therapies.

properties

IUPAC Name

N-(8-fluoro-4-oxopyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-10-2-4-11(5-3-10)16(23)21-13-9-20-18-22(17(13)24)14-7-6-12(19)8-15(14)25-18/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEFQCQSEJIKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN=C3N(C2=O)C4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
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N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
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N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
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N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
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N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide
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N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide

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